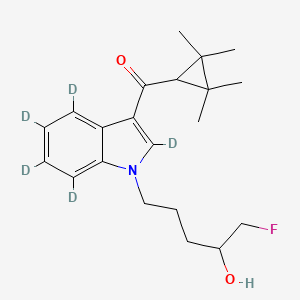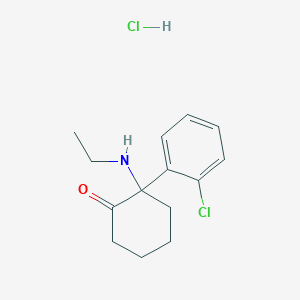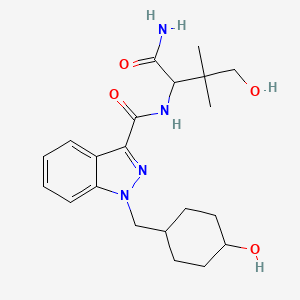
N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1h-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA metabolite M11 is a synthetic cannabinoid and an analytical reference material. It is a metabolite of the designer drug MAB-CHMINACA, which is known for its high potency and adverse effects . The compound is structurally categorized as a synthetic cannabinoid, and its physiological and toxicological properties are not well understood .
Chemical Reactions Analysis
MAB-CHMINACA metabolite M11 undergoes several types of chemical reactions, including ester hydrolysis, monohydroxylation, and ketone formation . Common reagents and conditions used in these reactions include human liver microsomes and liquid chromatography coupled with high-resolution mass spectrometry . The major products formed from these reactions are hydroxylated and ketone derivatives of the parent compound .
Scientific Research Applications
MAB-CHMINACA metabolite M11 is primarily used as an analytical reference material in forensic and research applications . It is utilized to confirm the intake of MAB-CHMINACA in clinical and forensic programs, as the parent compound is often not detectable in biological samples after intake . The compound is also used in studies to understand the metabolism and biotransformation pathways of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of MAB-CHMINACA metabolite M11 is not well documented. as a metabolite of a synthetic cannabinoid, it is likely to interact with the endocannabinoid system, specifically targeting cannabinoid receptors . The molecular targets and pathways involved in its action are similar to those of other synthetic cannabinoids, which act as agonists at the central and peripheral cannabinoid receptors .
Comparison with Similar Compounds
MAB-CHMINACA metabolite M11 is structurally similar to other synthetic cannabinoids such as AB-CHMINACA and AB-FUBINACA . These compounds share a common indazole-based structure and exhibit high affinity for cannabinoid receptors . MAB-CHMINACA differs by having a tert-butyl group instead of an isobutyl group, which may contribute to its unique metabolic profile and potency .
Similar Compounds::- AB-CHMINACA
- AB-FUBINACA
- MDMB-CHMINACA
Properties
CAS No. |
2748161-34-2 |
|---|---|
Molecular Formula |
C21H30N4O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O4/c1-21(2,12-26)18(19(22)28)23-20(29)17-15-5-3-4-6-16(15)25(24-17)11-13-7-9-14(27)10-8-13/h3-6,13-14,18,26-27H,7-12H2,1-2H3,(H2,22,28)(H,23,29) |
InChI Key |
MMWWZPQJJXIPQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)
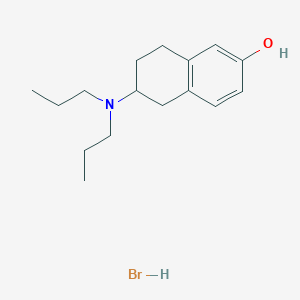
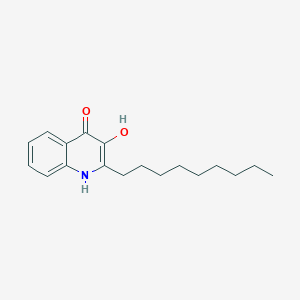
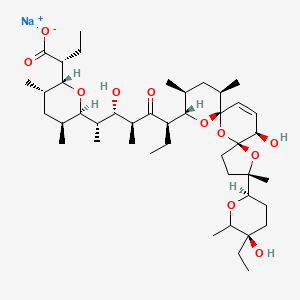

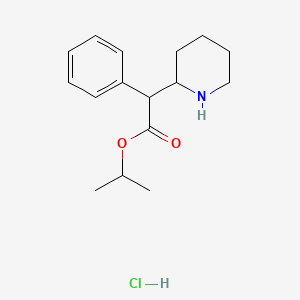
![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
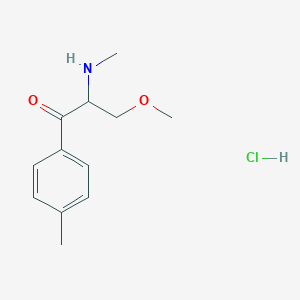
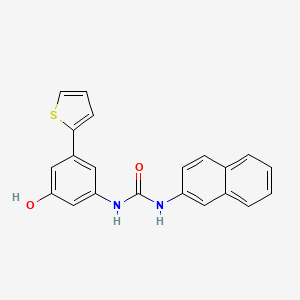
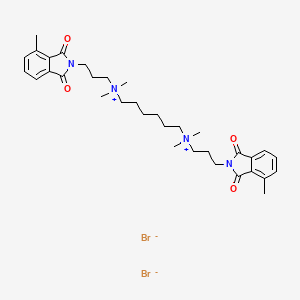
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
